molecular formula C20H26N4O3S B5566596 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide

Cat. No.: B5566596
M. Wt: 402.5 g/mol
InChI Key: OYQXKZRYWNBZTP-CIAFOILYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 3-ethoxy-4-propoxybenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Possible applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
  • 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide is unique due to the presence of both ethoxy and propoxy groups on the aromatic ring, which may contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-5-9-27-17-8-7-16(11-18(17)26-6-2)12-21-24-19(25)13-28-20-22-14(3)10-15(4)23-20/h7-8,10-12H,5-6,9,13H2,1-4H3,(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQXKZRYWNBZTP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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